MAO-B Inhibitory Potency and Selectivity Over MAO-A Defines a Unique Target Engagement Profile
2,7-Dichloro-6-methylquinoxaline demonstrates measurable and selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A. In a direct in vitro assay, the compound inhibited MAO-B with an IC50 of 17,000 nM (17 µM) while exhibiting an IC50 greater than 100,000 nM ( > 100 µM) against MAO-A [1]. While the IC50 value for MAO-B is modest, the key differentiator is the selectivity profile. This contrasts with many unsubstituted or differently substituted quinoxaline scaffolds, which often show either non-selective inhibition or no significant activity against these therapeutically relevant targets.
| Evidence Dimension | Enzyme Inhibition (IC50) and Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | Intra-compound comparison (MAO-A vs. MAO-B) |
| Quantified Difference | >5.9-fold selectivity for MAO-B over MAO-A |
| Conditions | In vitro assay using human membrane-bound MAO-A and MAO-B expressed in insect cell membranes, measuring conversion of kynuramine to 4-hydroxyquinoline [1]. |
Why This Matters
This data provides the first quantifiable evidence of a unique selectivity window for this specific compound, which is critical for target validation studies where off-target MAO-A inhibition is a known liability.
- [1] BindingDB. CHEMBL4210376 / BDBM50450820: 2,7-Dichloro-6-methylquinoxaline. BindingDB, 2025. View Source
